C4 Des-Methyl Structural Differentiation from the Divarasib Key Intermediate
The target compound (C22H20BrF3N2O2, MW 481.31) is the C4 des-methyl analog of 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine (C23H22BrF3N2O2, MW 495.33), the established key intermediate in the atroposelective synthesis of the KRAS G12C covalent inhibitor divarasib (GDC-6036) [1]. The absence of the C4 methyl group eliminates a stereoelectronic element that is critical to the atroposelective Negishi coupling step in divarasib synthesis [1]. This structural divergence means the target compound is not a direct drop-in replacement for the 4-methyl intermediate; however, it offers access to a distinct chemical space for analog generation and scaffold-hopping strategies where C4 substitution is deliberately avoided .
| Evidence Dimension | Molecular composition (C4 substituent) |
|---|---|
| Target Compound Data | C22H20BrF3N2O2; MW 481.31; C4 = H |
| Comparator Or Baseline | 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine; C23H22BrF3N2O2; MW 495.33; C4 = CH3 [1] |
| Quantified Difference | ΔMW = –14.02 g/mol (one CH2 unit); absence of C4 methyl alters steric and electronic parameters |
| Conditions | Structural comparison based on molecular formula and published synthetic route characterization [1] |
Why This Matters
Confirms that the target compound is structurally distinct from the most prominent in-class intermediate, and cannot be substituted into the established divarasib synthetic route without re-engineering the atroposelective coupling step; instead it enables exploration of C4-unsubstituted SAR space.
- [1] Shen, J.; White, N. A.; Tian, Q.; Sirois, L. E.; Zhang, H.; Gosselin, F. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Org. Process Res. Dev. 2024, 28 (1), 92–101. View Source
